5-(Pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
5-(Pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 5-(Pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyridine derivatives with indole precursors under specific reaction conditions . Industrial production methods often rely on catalytic processes and optimized reaction conditions to achieve high yields and purity . For instance, transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization are frequently employed in the synthesis of indole derivatives .
Chemical Reactions Analysis
5-(Pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Scientific Research Applications
5-(Pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . The compound’s effects are mediated through its ability to interfere with cellular signaling pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
When compared to other indole derivatives, 5-(Pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole stands out due to its unique structural features and specific biological activities. Similar compounds include:
5-(Pyridin-3-yl)-1H-indole: Known for its potent inhibitory activity against certain enzymes.
9-aryl-5H-pyrido[4,3-b]indole: Evaluated for its antitumor activity and ability to inhibit tubulin polymerization.
5-cyano-1-(pyridin-2-ylmethyl)-1H-indole: Investigated as a dual inhibitor in various biological assays.
Properties
Molecular Formula |
C17H17N3 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
5-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C17H17N3/c1-2-4-16-14(3-1)15-11-19-10-7-17(15)20(16)12-13-5-8-18-9-6-13/h1-6,8-9,19H,7,10-12H2 |
InChI Key |
MDLAYMMZLHJDFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N(C3=CC=CC=C23)CC4=CC=NC=C4 |
Origin of Product |
United States |
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